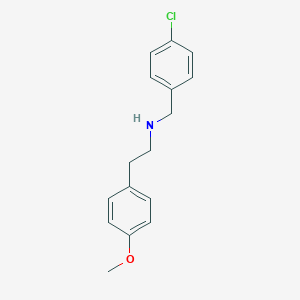
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Overview
Description
“N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine” is a chemical compound with the molecular formula C15H16ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the current resources . Further analysis would be required to determine these properties.Scientific Research Applications
Chromatographic Detection and Quantification
A study developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine and similar compounds in serum. This method was suitable for clinical toxicology testing in emergency department patients (Poklis et al., 2013).
Gas Chromatography–Mass Spectrometry Analysis
Another study reported on the use of gas chromatography–mass spectrometry to analyze this compound and its analogues. The study focused on identifying characteristic fragmentation patterns for these compounds, which is crucial for forensic science applications (Lum, Brophy, & Hibbert, 2016).
Blotter Paper Analysis
Research involving the analysis of blotter paper containing this compound derivatives used mass spectrometry techniques. This study highlighted the diversity of drugs present on commercially available blotter papers, contributing to a better understanding of drug distribution and consumption patterns (Poklis et al., 2015).
Cytochrome P450 Enzyme Involvement
Investigations into the metabolism of this compound derivatives identified key cytochrome P450 enzymes involved. This research is significant for understanding the pharmacokinetics and potential drug-drug interactions of these compounds (Nielsen et al., 2017).
Postmortem Detection
A study on postmortem detection of this compound in fluids and tissues used high performance liquid chromatography with tandem mass spectrometry. This research is crucial for forensic toxicology, providing insights into the detection of these substances in fatal cases (Poklis et al., 2014).
Neurochemical Pharmacology
Research on the neurochemical pharmacology of this compound derivatives compared their effects with other hallucinogenic substances. Such studies are fundamental in understanding the neuropharmacological implications and potential therapeutic uses of these compounds (Elmore et al., 2018).
Synthesis and Antimicrobial Activity
A study focused on the synthesis of this compound derivatives and evaluated their antimicrobial properties. This research opens up possibilities for the use of these compounds in developing new antimicrobial agents (Zaidi et al., 2015).
Mechanism of Action
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the safety and hazards associated with “N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine” are not well-documented and caution should be exercised when handling it.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEWYGANJTXJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365824 | |
| Record name | N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423740-31-2 | |
| Record name | N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444758.png)
![2-(phenylsulfanyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444761.png)
![Ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444766.png)
![2-(3-chlorophenyl)-3-methyl-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444767.png)
![(3,5-Dimethoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444771.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444773.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
![Ethyl 4-(2-chlorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444776.png)
![5-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B444778.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444779.png)
![2-({[4-(4-Fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444780.png)
![2-(3-methylphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444781.png)